Vesatolimod

Übersicht

Beschreibung

Vesatolimod is an antiviral drug developed by Gilead Sciences. It acts as a potent and selective agonist of Toll-like receptor 7 (TLR7), a receptor involved in the regulation of the immune system. This compound is used to stimulate the immune system, enhancing its ability to combat chronic viral infections such as Hepatitis B and HIV/AIDS .

Wissenschaftliche Forschungsanwendungen

Vesatolimod hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung von TLR7-Agonisten und ihren chemischen Eigenschaften.

Biologie: Untersucht wurde seine Rolle bei der Modulation von Immunantworten und seine Auswirkungen auf verschiedene Zelltypen.

Medizin: Befindet sich in klinischen Studien zur Behandlung von chronischer Hepatitis B und HIV/AIDS. Es hat sich gezeigt, dass es das Viruslast reduzieren und die Immunantwort verbessern kann.

Industrie: Wird bei der Entwicklung neuer antiviraler Therapien und immunmodulierender Medikamente eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Agonist des Toll-like-Rezeptors 7 (TLR7) wirkt. Nach Bindung an TLR7 aktiviert es den Rezeptor, was zur Produktion von Zytokinen und Interferonen führt. Diese Moleküle spielen eine entscheidende Rolle bei der Immunantwort und verstärken die Fähigkeit des Körpers, Virusinfektionen zu bekämpfen. Die Aktivierung von TLR7 führt auch zur Stimulation von dendritischen Zellen und natürlichen Killerzellen, was die Immunantwort weiter verstärkt .

Ähnliche Verbindungen:

Imiquimod: Ein weiterer TLR7-Agonist, der zur Behandlung bestimmter Virusinfektionen und Hauterkrankungen eingesetzt wird.

Motolimod: Ein TLR8-Agonist mit ähnlichen immunmodulatorischen Eigenschaften.

Vergleich:

This compound vs. Imiquimod: this compound ist selektiver für TLR7 und hat eine stärkere Wirksamkeit bei der Stimulation von Immunantworten gezeigt.

This compound vs. Motolimod: Während beide Verbindungen Toll-like-Rezeptoren aktivieren, zielt this compound speziell auf TLR7, während Motolimod auf TLR8 zielt, was zu unterschiedlichen Profilen der Immunantwort führt

Wirkmechanismus

Vesatolimod exerts its effects by acting as an agonist of Toll-like receptor 7 (TLR7). Upon binding to TLR7, it activates the receptor, leading to the production of cytokines and interferons. These molecules play a crucial role in the immune response, enhancing the body’s ability to combat viral infections. The activation of TLR7 also leads to the stimulation of dendritic cells and natural killer cells, further boosting the immune response .

Similar Compounds:

Imiquimod: Another TLR7 agonist used for the treatment of certain viral infections and skin conditions.

Motolimod: A TLR8 agonist with similar immune-modulating properties.

Comparison:

This compound vs. Imiquimod: this compound is more selective for TLR7 and has shown greater potency in stimulating immune responses.

This compound vs. Motolimod: While both compounds activate Toll-like receptors, this compound specifically targets TLR7, whereas Motolimod targets TLR8, leading to different immune response profiles

Zukünftige Richtungen

Vesatolimod is currently in clinical trials to determine whether it is safe and effective in patients with Hepatitis B and HIV/AIDS . It has also shown activity against other viral diseases such as norovirus and enterovirus 71 . Future research will likely continue to explore the potential of this compound in treating various viral infections .

Biochemische Analyse

Biochemical Properties

Vesatolimod interacts with the Toll-like receptor 7 (TLR7) in the immune system . TLR7 is a receptor that plays a crucial role in the innate immune system and inflammation . This compound, as an agonist of TLR7, can stimulate the immune response, which can enhance the body’s ability to fight against chronic viral infections .

Cellular Effects

This compound has been shown to induce immune cell activation and decrease the amount of cell-associated simian immunodeficiency virus (SIV) DNA in ART-suppressed, chronically SIV-infected rhesus macaques . It also leads to sustained viral remission in some non-human primates when combined with anti-envelope antibodies or therapeutic vaccines .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a potent and selective agonist of Toll-like receptor 7 (TLR7) . TLR7 is a receptor involved in the regulation of the immune system. By acting on this receptor, this compound can stimulate the immune system, enhancing its ability to combat chronic viral infections .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been associated with induction of immune cell activation, decreases in intact proviral DNA during ART, and a modest increase in time to rebound after ART was interrupted . The delayed viral rebound was predicted by the lower intact proviral DNA at the end of this compound treatment .

Dosage Effects in Animal Models

In animal models, this compound has shown significant alleviation of clinical symptoms of Experimental autoimmune encephalomyelitis (EAE) from day 18 post-immunization . It also decreased the expression levels of inflammatory cytokines in peripheral blood .

Metabolic Pathways

This compound is involved in pro-inflammatory tryptophan metabolism and protein synthesis-related pathways . These pathways were enriched after this compound treatment .

Transport and Distribution

Given that it is an orally administered drug , it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Vesatolimod umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Zu den wichtigsten Schritten gehören:

- Bildung des Pteridinon-Kerns.

- Einführung der Butoxygruppe.

- Anlagerung der Pyrrolidin-1-ylmethylgruppe an den Phenylring.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet:

- Einsatz von hoch-ausbeutetreichen Reaktionen.

- Optimierung der Reaktionsbedingungen, um Nebenprodukte zu minimieren.

- Implementierung von Reinigungstechniken, um eine hohe Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vesatolimod unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen werden eingesetzt, um funktionelle Gruppen einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Eigenschaften

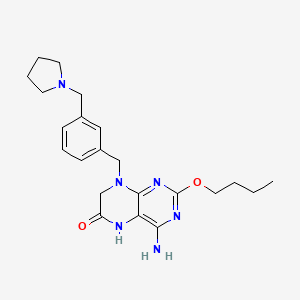

IUPAC Name |

4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOKSTCIRGDTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153741 | |

| Record name | GS-9620 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228585-88-3 | |

| Record name | Vesatolimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228585883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vesatolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12687 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GS-9620 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESATOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8M467C50G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

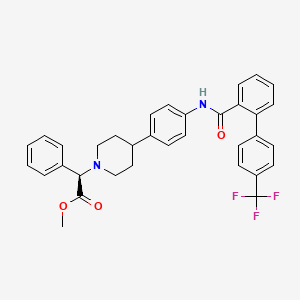

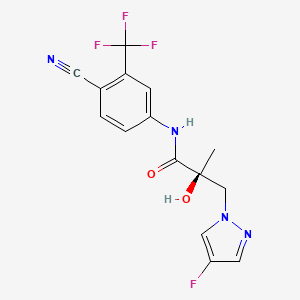

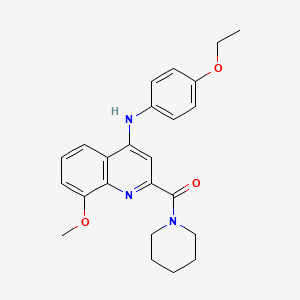

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)

![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)

![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)

![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)

![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)